Phosphoramidites are a class of compounds that have garnered significant attention in the field of chemistry due to their versatile applications ranging from catalysis to pharmaceuticals. Among these, IBU-DC phosphoramidite, although not directly mentioned in the provided papers, can be inferred to be a derivative or related compound that may share similar properties or applications with the discussed phosphoramidites and Ibudilast. Ibudilast is a well-known compound used in Japan for the treatment of ischemic stroke and bronchial asthma, and its pharmacological profile is characterized by the inhibition of cyclic nucleotide phosphodiesterases (PDEs)1. Phosphoramidite ligands have been shown to accelerate copper(I)-catalyzed [3 + 2] cycloadditions and have been utilized in gold(I)-catalyzed enantioselective synthesis2 3. Additionally, the concept of DC electrophoretic deposition (EPD) has been explored for its potential in particle consolidation at the electrode/solution interface4.
Phosphoramidites have been shown to be effective ligands in catalysis. They accelerate the copper(I)-catalyzed azide-alkyne cycloaddition, yielding a variety of functionalized 1,4-disubstituted-1,2,3-triazoles2. This reaction is a cornerstone in click chemistry, which has broad applications in drug discovery, bioconjugation, and materials science. Similarly, phosphoramidite gold(I) complexes have been used in the diastereo- and enantioselective synthesis of pyrrolidines, demonstrating the utility of these ligands in achieving high stereoselectivity in organic synthesis3.
Ibudilast's inhibition of PDEs suggests potential utility in treating a range of neurological conditions due to its ability to modulate cyclic nucleotide levels1. By extension, IBU-DC phosphoramidite could potentially be explored for similar therapeutic applications, provided it exhibits comparable pharmacological activity.
The principles of electrophoretic deposition (EPD) are relevant to the application of phosphoramidites in materials science. While not directly related to IBU-DC phosphoramidite, the understanding of pH localization mechanisms at the electrode/solution interface during EPD can inform the processing of materials that may include phosphoramidite derivatives4. This could lead to the development of novel coatings or materials with enhanced properties.
The mechanism of action of Ibudilast involves the inhibition of various PDE enzymes, which leads to an increase in cellular cyclic nucleotide concentrations1. This inhibition is selective, with a preference for PDE3A, PDE4, PDE10, and PDE11, and has implications for its therapeutic effects in neurological conditions. In the context of IBU-DC phosphoramidite, while the specific mechanism of action is not detailed in the provided papers, it can be hypothesized that it may involve similar PDE inhibition or other biochemical interactions based on its structural similarity to Ibudilast.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: